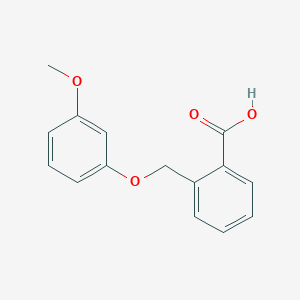

2-(3-Methoxyphenoxymethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Methoxyphenoxymethyl)benzoic acid is an organic compound with the molecular formula C14H12O4 It is characterized by the presence of a benzoic acid moiety linked to a methoxyphenoxy group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxymethyl)benzoic acid can be achieved through several methods. One common approach involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide to yield the desired product . Another method includes the nitration of ortho-xylene, followed by oxidation, reduction, diazonium hydrolysis, and etherification steps . These methods typically require specific catalysts, such as cobalt manganese bromine composite catalysts, and reaction conditions, including temperatures ranging from 100 to 210°C and pressures of 0.1 to 3 MPa .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of efficient catalysts and controlled reaction environments ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxymethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperatures and solvents being adjusted accordingly .

Major Products Formed

The major products formed from these reactions include carboxylic acids from oxidation, alcohols from reduction, and substituted derivatives from nucleophilic substitution reactions .

Scientific Research Applications

2-(3-Methoxyphenoxymethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects through the inhibition of certain enzymes or receptors, leading to its observed antioxidant and antibacterial activities . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Methoxyphenoxymethyl)benzoic acid include:

- 2,3-Dimethoxybenzoic acid

- 3-Acetoxy-2-methylbenzoic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique methoxyphenoxy moiety, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Biological Activity

2-(3-Methoxyphenoxymethyl)benzoic acid, with the CAS number 938341-60-7, is a compound of interest due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews its biological activity based on diverse research findings, including case studies and experimental data.

Chemical Structure and Properties

The compound's structure features a benzoic acid moiety substituted with a methoxyphenyl group, which is known to influence its biological activity. The presence of the methoxy group can enhance lipophilicity, potentially affecting the compound's interaction with biological membranes and targets.

Anticancer Activity

Research has shown that derivatives of methoxyphenyl compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving methoxyphenyl derivatives demonstrated promising anticancer activity against SH-SY5Y (neuroblastoma) and MDA-MB-231 (breast cancer) cell lines. The most active compounds in this series had IC50 values ranging from 15.7 µM to 33.9 µM, indicating their potential as therapeutic agents against these cancers .

Table 1: Anticancer Activity of Methoxyphenyl Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 14 | MDA-MB-231 | 19.9 |

| 15 | SH-SY5Y | 33.9 |

| 16 | SH-SY5Y | 15.7 |

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. Specifically, studies have indicated that these compounds can upregulate pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. It acts as an intermediate in the synthesis of xanthone derivatives that have been shown to inhibit leukotriene B4 (LTB4) binding to human neutrophils, suggesting a potential role in modulating inflammatory responses .

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | Mechanism | Effect on LTB4 Binding |

|---|---|---|

| Xanthone Derivative | Inhibition of LTB4 receptors | Significant |

| 2-(3-Methoxyphenoxy)benzoic acid | Intermediate in synthesis | Moderate |

Case Studies

A notable case study involved the synthesis and evaluation of various substituted benzoic acids for their biological activities. The study highlighted that methoxy substitution significantly enhanced the compounds' cytotoxicity against specific cancer cell lines compared to their non-methoxylated counterparts .

Properties

IUPAC Name |

2-[(3-methoxyphenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-12-6-4-7-13(9-12)19-10-11-5-2-3-8-14(11)15(16)17/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGRJUYHLLELPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.